
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine
Overview
Description
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine, also known as DIM, is a synthetic compound that has been used in scientific research for its potential anti-cancer properties. DIM is a derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables such as broccoli, cabbage, and kale. DIM has been shown to have a more potent and targeted effect on cancer cells compared to I3C, making it a promising candidate for cancer treatment.
Scientific Research Applications
Formation of Indole Trimers in Vilsmeier Type Reactions : Research by Aghazadeh (2019) explored the reaction of indole with complexes formed from 1,3-dimethylimidazolidin-2-one or N-methyloxindole with phosphorus oxychloride. This study revealed the formation of new products including N1,N2-dimethyl-N1-[tri-(1H-indol-3-yl)methyl]ethane-1,2-diamine, showcasing a novel reaction pathway in organic chemistry (Aghazadeh, 2019).
Synthesis and Characterization of Metal Complexes : Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on ethanediamine derivatives, demonstrating their effectiveness in polymerization reactions. This research is significant in the field of catalysis and materials science (Kang, Cho, Nayab, & Jeong, 2019).
Pharmacological Evaluation of Indolylsulfonamide Amines : Nirogi et al. (2015) designed and synthesized a series of indolylsulfonamide amines, including N′-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines, for evaluation as 5-HT6 receptor ligands. Their findings contribute to the development of new pharmacological agents (Nirogi, Bandyala, Reballi, Konda, Daulatabad, & Khagga, 2015).
Catalytic Activity of Acidic Ionic Liquids : A study by Zare et al. (2017) involved the reaction of N1,N1,N2,N2-tetramethylethane-1,2-diamine with chlorosulfonic acid to create a new acidic ionic liquid. This research is relevant for understanding new catalysts in organic synthesis (Zare, Sharif, Arghoon, Ghasemi, Dehghani, Ahmad-Zadeh, & Zarei, 2017).
Nitric Oxide Sensors Based on Copper(II) Complexes : Kumar et al. (2013) synthesized Cu(II) complexes with N-donor ligands, including N1,N1-dimethylethane-1,2-diamine, and studied their reaction with nitric oxide. This work contributes to the development of sensors and analytical techniques (Kumar, Kalita, & Mondal, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to possess various biological activities . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell division (due to the potential inhibition of tubulin polymerization ), inflammation, viral replication, and more.
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that the compound might have similar effects on cells.
Biochemical Analysis
Biochemical Properties
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as a ligand for metal complexes, which can function as homogeneous catalysts . Additionally, this compound can form imidazolidines through condensation reactions with ketones or aldehydes . These interactions highlight its versatility and potential utility in biochemical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a chelating diamine, forming complexes with metals that can serve as catalysts . These complexes can facilitate reactions such as C-N coupling, which are crucial in organic synthesis . The compound’s ability to form stable complexes and its reactivity with other molecules underpin its biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. While specific studies on this compound’s temporal effects are limited, similar compounds have shown varying degrees of stability and degradation under different conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be more beneficial. Studies on similar compounds have shown threshold effects, where the biological activity changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in reactions that modify its chemical properties, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
properties
IUPAC Name |
N,N-dimethyl-1-(1-methylindol-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-15(2)13(8-14)11-9-16(3)12-7-5-4-6-10(11)12/h4-7,9,13H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKBTKAHBXKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



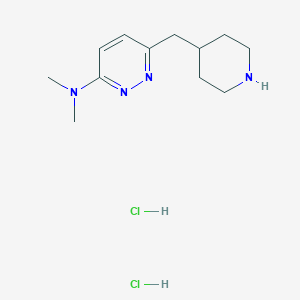
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
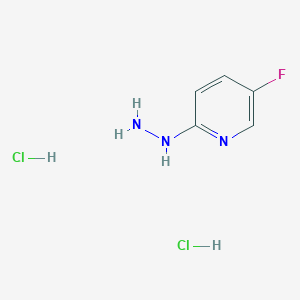
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)


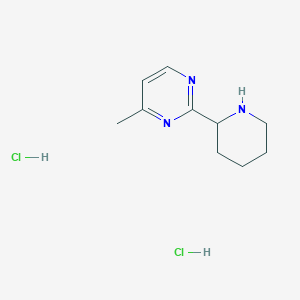


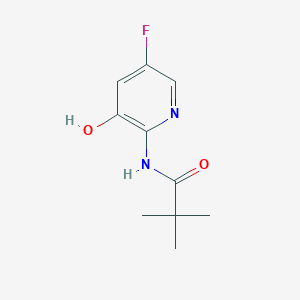
![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)
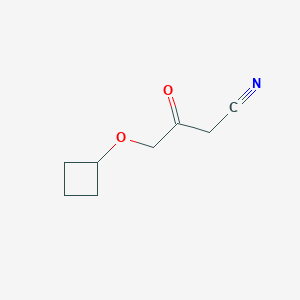
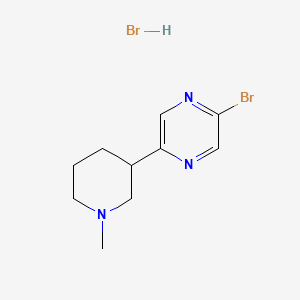
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)